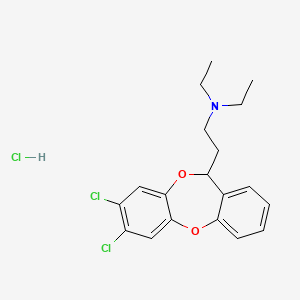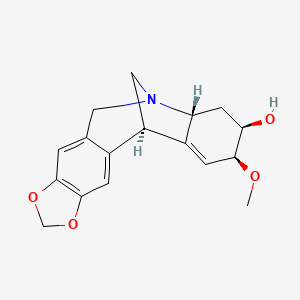
(+)-Coccinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Coccinine is a naturally occurring alkaloid found in certain plant species It is known for its unique chemical structure and potential biological activities Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Coccinine involves several steps, starting from readily available starting materials. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of raw materials and optimization of reaction conditions are crucial for scaling up the production while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Coccinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The choice of solvent and catalyst can also significantly impact the reaction outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: (+)-Coccinine is explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (+)-Coccinine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
(+)-Coccinine can be compared with other similar alkaloids in terms of its chemical structure and biological activity. Some similar compounds include:
(-)-Coccinine: The enantiomer of this compound, which may have different biological activities due to its distinct stereochemistry.
Berberine: Another alkaloid with similar structural features and potential therapeutic applications.
Sanguinarine: An alkaloid known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure and the particular biological activities it exhibits, which may differ from those of other similar compounds.
Propriétés
Numéro CAS |
212645-13-1 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(1R,13R,15R,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m1/s1 |
Clé InChI |
MKYLOMHWHWEFCT-TUVASFSCSA-N |
SMILES isomérique |
CO[C@H]1C=C2[C@@H](C[C@H]1O)N3C[C@@H]2C4=CC5=C(C=C4C3)OCO5 |
SMILES canonique |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


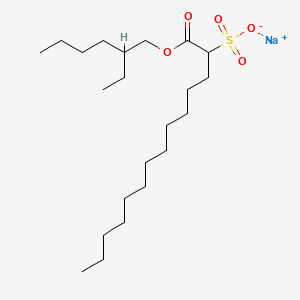
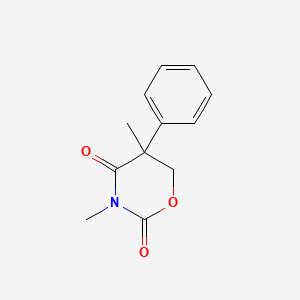
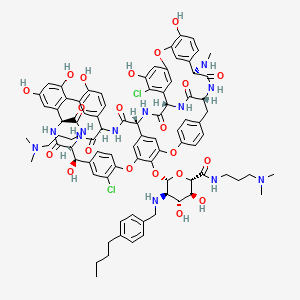
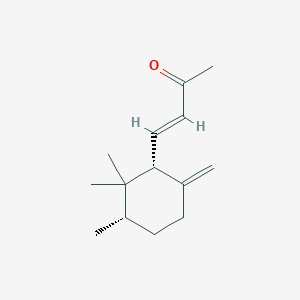
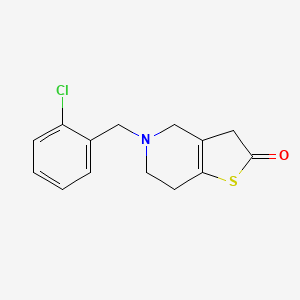

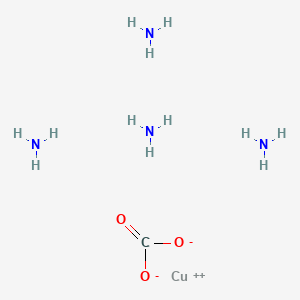
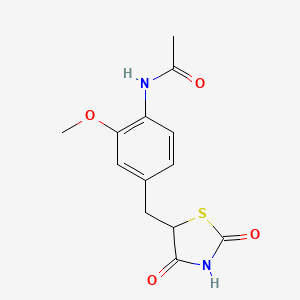
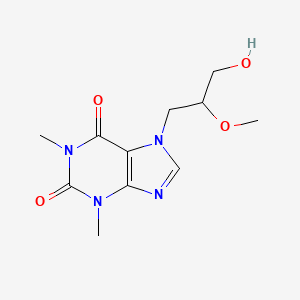
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
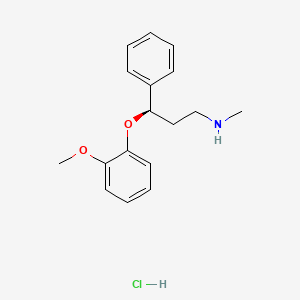
![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
